4-amino-N-tert-butyl-3,5-dichlorobenzamide
Description
Contextualization within the Class of Halogenated Benzamide (B126) Derivatives
Halogenated benzamide derivatives are a class of organic compounds characterized by a benzamide core that has been modified with one or more halogen atoms. The inclusion of halogens like chlorine can significantly alter the electronic properties and reactivity of the molecule. Halogenation can influence a compound's lipophilicity, which is its ability to dissolve in fats, oils, and lipids, a critical factor in many chemical and biological processes. These derivatives are a focal point in medicinal chemistry, where they have been investigated for a range of potential biological activities. nih.govacs.org The presence of chlorine atoms on the aromatic ring of 4-amino-N-tert-butyl-3,5-dichlorobenzamide places it firmly within this important chemical class. The specific placement of two chlorine atoms at the 3 and 5 positions, combined with an amino group at the 4-position, creates a distinct electronic and steric environment on the aromatic ring.
Significance of the Substituted Benzamide Scaffold in Organic Chemistry
The benzamide scaffold, a benzene (B151609) ring attached to an amide functional group, is considered a "privileged scaffold" in medicinal chemistry. walshmedicalmedia.com This term denotes a molecular framework that is recurrently found in compounds with known biological activity. The versatility of the benzamide structure allows for substitutions at multiple positions, enabling the systematic modification of its properties. nih.gov The amide linkage itself is a crucial feature, capable of forming hydrogen bonds, which are fundamental to molecular recognition and binding to biological targets. acs.org The N-tert-butyl group and the 4-amino substituent in this compound contribute to its unique three-dimensional shape and chemical reactivity, making the scaffold a valuable template for designing new molecules.
Overview of Academic Research Trajectories for this compound
Academic research involving this compound has primarily centered on its synthesis and its utility as a chemical intermediate. Various synthetic pathways have been explored to produce this and related compounds. google.com For instance, a common synthetic route involves the reaction of a corresponding benzoyl chloride with tert-butylamine (B42293). chemicalbook.com Research has also documented its role as a building block in the synthesis of more complex molecules, such as ultraviolet (UV) absorbers. google.com While the direct biological applications of this specific compound are not extensively detailed in publicly available research, the broader class of halogenated benzamides is a subject of ongoing investigation for various potential therapeutic uses. nih.gov
Compound Data
Below are tables detailing the chemical and physical properties of this compound and a related compound for contextual comparison.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄Cl₂N₂O |
| Molecular Weight | 261.15 g/mol |
| IUPAC Name | 4-amino-N-(tert-butyl)-3,5-dichlorobenzamide |
| CAS Number | 59252-68-1 |
Table 2: Comparative Compound Properties - 4-amino-N-tert-butylbenzamide
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O nih.gov |
| Molecular Weight | 192.26 g/mol nih.govchemicalbook.com |
| IUPAC Name | 4-amino-N-tert-butylbenzamide nih.gov |
| CAS Number | 93483-71-7 nih.govbiosynth.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
63887-27-4 |
|---|---|
Molecular Formula |
C11H14Cl2N2O |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
4-amino-N-tert-butyl-3,5-dichlorobenzamide |
InChI |
InChI=1S/C11H14Cl2N2O/c1-11(2,3)15-10(16)6-4-7(12)9(14)8(13)5-6/h4-5H,14H2,1-3H3,(H,15,16) |
InChI Key |
NXDYFSLDKCWBKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C(=C1)Cl)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Systematic Design for 4 Amino N Tert Butyl 3,5 Dichlorobenzamide
Historical Development of Synthetic Routes to Substituted Benzamides
The formation of the amide bond is one of the most fundamental and frequently performed transformations in organic chemistry. Historically, the direct coupling of a carboxylic acid and an amine was recognized as inefficient due to the competing acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk This necessitated the activation of the carboxylic acid moiety.
The most common classical strategy involves converting the carboxylic acid into a more electrophilic species, such as an acyl chloride or an acid anhydride. fishersci.co.uk The subsequent reaction of these activated intermediates with primary or secondary amines proceeds readily to form the corresponding amide. The acylation of an amine with an acyl chloride is widely known as the Schotten-Baumann reaction. fishersci.co.uk This method, often carried out in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the HCl byproduct, became a foundational technique for amide synthesis. fishersci.co.uk
Significant advancements in amide synthesis were driven by the field of peptide chemistry, where the formation of amide bonds without racemization is critical. fishersci.co.uk This led to the development of a vast array of "coupling reagents" designed to facilitate the direct condensation of carboxylic acids and amines under mild conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and other carbodiimides react with carboxylic acids to form highly reactive O-acylisourea intermediates, which are then readily attacked by amines to yield the amide product with high efficiency. fishersci.co.uk These methods represented a major step forward from the harsher conditions sometimes required for acyl chloride formation.
Contemporary Synthetic Strategies for 4-amino-N-tert-butyl-3,5-dichlorobenzamide
The synthesis of this compound typically follows a convergent strategy, where a suitably substituted benzoic acid derivative is coupled with tert-butylamine (B42293). The primary challenge lies in the efficient formation of the amide bond, which can be accomplished through several modern methods.
The formation of the amide bond between a carboxylic acid and an amine remains a central focus of synthetic innovation. While the classic Schotten-Baumann reaction using an acyl chloride is robust, contemporary methods often favor direct coupling reactions that avoid the isolation of sensitive acyl halide intermediates. fishersci.co.uk This is achieved using a wide variety of coupling agents that activate the carboxylic acid in situ.
Carbodiimides, such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used. fishersci.co.uk They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk Another major class of reagents is based on benzotriazole (B28993) structures. researchgate.net Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for their high efficiency and suppression of side reactions, particularly racemization in chiral substrates.
More recently, catalytic methods have been developed, employing boronic acids and other catalysts to promote the dehydrative amidation between carboxylic acids and amines at room temperature. organic-chemistry.org Silane-based coupling agents, such as tetramethoxysilane (B109134) (TMOS), have also emerged as effective reagents for direct amidation. organic-chemistry.orgrsc.org
| Agent Class | Examples | Mechanism of Action | Common Solvents |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Forms reactive O-acylisourea intermediate. fishersci.co.uk | DCM, DMF, THF |
| Phosphonium (B103445) Salts | BOP, PyBOP | Forms an activated phosphonium ester. | DMF, DCM |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | Forms an activated ester, often with low racemization. researchgate.net | DMF, NMP |
| Boron-Based Catalysts | Arylboronic acids | Catalyzes direct dehydrative coupling. organic-chemistry.orgucl.ac.uk | Toluene (B28343), Xylene |
| Silane Reagents | TMOS | Forms a silyl (B83357) ester as an activated intermediate. organic-chemistry.orgrsc.org | Solvent-free or various organic solvents. rsc.org |
The key precursor for the synthesis of the title compound is 4-amino-3,5-dichlorobenzoic acid. This intermediate contains the required substitution pattern on the aromatic ring. The synthesis of this compound proceeds via the activation of this carboxylic acid, most commonly by converting it to the corresponding acyl chloride, 4-amino-3,5-dichlorobenzoyl chloride.
The preparation of this acyl chloride is typically achieved by treating 4-amino-3,5-dichlorobenzoic acid with a chlorinating agent. prepchem.com Thionyl chloride (SOCl₂) is a widely used reagent for this transformation. researchgate.netprepchem.com The reaction involves refluxing the acid in an excess of thionyl chloride until the conversion is complete, often for several hours. prepchem.com Following the reaction, the excess thionyl chloride is removed by evaporation or distillation under reduced pressure to yield the crude acyl chloride. prepchem.com This intermediate is often a crystalline solid that can be purified by recrystallization from a suitable solvent mixture, such as n-hexane and ethylene (B1197577) chloride. prepchem.com A patent describing the synthesis of a related compound, 4-amino-3,5-dichloro-N-cyclopropylbenzamide, also utilizes the reaction of 3,5-dibromo-4-aminobenzoic acid with thionyl chloride in benzene (B151609) to generate the acyl chloride intermediate in situ. google.com
Once the precursor, 4-amino-3,5-dichlorobenzoyl chloride, is prepared, it is reacted with tert-butylamine to form the final product. The optimization of this amidation step is crucial for achieving high yield and purity.
A general procedure involves dissolving the amine (tert-butylamine) in a dry, aprotic solvent such as diethyl ether or dichloromethane (B109758). fishersci.co.ukgoogle.com A base, typically a tertiary amine like triethylamine (B128534), is added to scavenge the hydrogen chloride that is generated during the reaction. fishersci.co.ukgoogle.com The solution of the acyl chloride is then added dropwise, often with cooling, to control the exothermic reaction. google.com After stirring for a period ranging from one hour to overnight, the reaction mixture is worked up. fishersci.co.ukgoogle.com
Optimization strategies focus on several key parameters:
Solvent: Aprotic solvents like DCM, THF, or diethyl ether are preferred to avoid reaction with the acyl chloride. fishersci.co.uk
Temperature: Low-temperature addition of the acyl chloride can minimize side reactions.
Base: The choice and stoichiometry of the base are important. While triethylamine is common, pyridine can also be used. fishersci.co.ukgoogle.com
Purification: Workup typically involves filtering the hydrochloride salt of the base, followed by washing the organic phase with dilute acid, base, and brine. google.com The final product is often purified by trituration, precipitation, or recrystallization from a suitable solvent system, such as aqueous alcohol, to achieve high purity. google.com A patent for a similar compound reported a yield of 79% after recrystallization. google.com
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | 4-amino-3,5-dichlorobenzoyl chloride, Cyclopropylamine | Amide bond formation. |
| Solvent | Dry Ether | Inert reaction medium. |
| Base | Triethylamine | Neutralize HCl byproduct. |
| Temperature | Cooling during addition, then stirring | Control reaction exothermicity. |
| Workup | Filtration, Evaporation, Trituration in water | Isolate crude product. |
| Purification | Recrystallization from 50% aqueous alcohol | Achieve high purity of the final product. |
| Yield | 79% | Process efficiency. |
The principles of selectivity are critical in designing efficient synthetic routes.
Chemoselectivity: In the synthesis of this compound, the key step is the reaction between 4-amino-3,5-dichlorobenzoyl chloride and tert-butylamine. This reaction is highly chemoselective. The aliphatic amine (tert-butylamine) is significantly more nucleophilic than the aromatic amine (the 4-amino group on the benzoyl chloride), ensuring that acylation occurs exclusively at the desired position.
Regioselectivity: The regiochemistry of the final product is predetermined by the structure of the starting material, 4-amino-3,5-dichlorobenzoic acid. The positions of the amino and chloro substituents on the benzene ring are established before the amide bond formation. Therefore, the amidation step itself does not involve regioselective choices. In broader contexts, regioselective synthesis of substituted benzamides can be achieved through various methods, such as directed ortho-metalation or selective functionalization of aromatic rings. nih.gov
Stereoselectivity: The target molecule, this compound, is achiral and has no stereocenters. Thus, stereoselectivity is not a consideration in its synthesis. However, for chiral benzamides, stereoselective synthesis is paramount. This often involves using chiral auxiliaries, asymmetric catalysts, or enantiomerically pure starting materials to control the stereochemical outcome of reactions. nih.govmdpi.com
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of benzamides aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
The traditional synthesis route via the acyl chloride has several drawbacks from a green chemistry perspective. The use of stoichiometric chlorinating agents like thionyl chloride or oxalyl chloride generates toxic byproducts (HCl, SO₂, CO, CO₂) and has poor atom economy. ucl.ac.uk Furthermore, solvents commonly used in these reactions, such as dichloromethane (DCM) and dimethylformamide (DMF), are considered hazardous and are targeted for replacement. ucl.ac.uk
Green alternatives focus on catalytic and more atom-economical approaches:
Catalytic Direct Amidation: The most significant green improvement is the use of catalysts that enable the direct condensation of the carboxylic acid (4-amino-3,5-dichlorobenzoic acid) and the amine (tert-butylamine), producing only water as a byproduct. ucl.ac.uk Boron-based catalysts are particularly effective for this dehydrative coupling. ucl.ac.uk This approach maximizes atom economy and avoids the use of hazardous activating agents.
Safer Solvents: Replacing hazardous solvents with greener alternatives is a key goal. Research has shown that many amide coupling reactions can be performed in less-hazardous solvents. ucl.ac.uk For instance, lipase-catalyzed acylations have been successfully carried out in diisopropyl ether (DIPE). nih.gov
Solvent-Free Reactions: In some cases, amide bond formation can be achieved under solvent-free conditions, which aligns with the principle of waste prevention. rsc.orgnih.gov Using methoxysilanes as coupling agents can facilitate solvent-free amide synthesis without the need for air or moisture exclusion. rsc.org
Energy Efficiency: Catalytic reactions often proceed under milder conditions (e.g., room temperature) compared to traditional methods that may require refluxing, thereby reducing energy consumption. organic-chemistry.org
By adopting these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.
Large-Scale Synthesis Considerations for Research and Industrial Applications
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of various factors to ensure the process is efficient, cost-effective, safe, and environmentally sustainable. The primary synthetic route involves two key steps: the conversion of 4-amino-3,5-dichlorobenzoic acid to its corresponding acyl chloride, followed by amidation with tert-butylamine.
Step 1: Synthesis of 4-amino-3,5-dichlorobenzoyl chloride
A common and effective method for the preparation of 4-amino-3,5-dichlorobenzoyl chloride is the reaction of 4-amino-3,5-dichlorobenzoic acid with a chlorinating agent. prepchem.com Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation. The reaction involves refluxing the benzoic acid derivative with an excess of thionyl chloride until the acid is fully converted. prepchem.com
For industrial applications, several factors must be optimized:
Reagent Selection and Stoichiometry: While thionyl chloride is effective, alternative chlorinating agents such as oxalyl chloride or phosphorus pentachloride could be considered. The choice often depends on cost, availability, and the ease of byproduct removal. Stoichiometry is critical; a slight excess of the chlorinating agent is typically used to ensure complete conversion of the carboxylic acid.
Solvent Selection: The reaction can be run neat in excess thionyl chloride or in the presence of an inert high-boiling solvent like toluene or xylene. The solvent choice impacts reaction kinetics, temperature control, and downstream processing.
Byproduct Management: The reaction of thionyl chloride with the carboxylic acid generates hydrogen chloride (HCl) and sulfur dioxide (SO₂) as gaseous byproducts. A robust off-gas scrubbing system is essential on a large scale to neutralize these corrosive and toxic gases.
Purification: After the reaction, the excess thionyl chloride is typically removed by distillation. The resulting crude 4-amino-3,5-dichlorobenzoyl chloride can often be used directly in the next step or purified further by recrystallization from a suitable solvent mixture, such as n-hexane and ethylene chloride. prepchem.com
| Chlorinating Agent | Byproducts | Industrial Considerations |
|---|---|---|
| Thionyl chloride (SOCl₂) | SO₂, HCl (gaseous) | Cost-effective, gaseous byproducts are easily removed but require scrubbing. |
| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl (gaseous) | Milder conditions, but more expensive and generates carbon monoxide. |
| Phosphorus pentachloride (PCl₅) | POCl₃, HCl (liquid/gas) | Effective, but the solid nature of PCl₅ can pose handling challenges, and removal of POCl₃ can be difficult. |
Step 2: Amidation with tert-butylamine
The second step is the reaction of 4-amino-3,5-dichlorobenzoyl chloride with tert-butylamine to form the final product. This is a nucleophilic acyl substitution reaction. A patent for related 4-amino-3,5-dichloro-benzamides describes a process where the acyl chloride is added to a solution of the amine and a tertiary amine base, such as triethylamine, in a suitable solvent. google.com
Key considerations for scaling up this step include:
Reaction Control and Heat Management: The amidation reaction is typically exothermic. On a large scale, efficient heat removal is crucial to prevent temperature runaways, which could lead to side reactions and compromise product quality and safety. This is managed through controlled addition rates of the acyl chloride and the use of jacketed reactors with efficient cooling systems.
Solvent and Base Selection: A variety of solvents can be used, including ethers, acetone, or dimethylacetamide. google.com The choice will depend on the solubility of the reactants and products, the ease of product isolation, and solvent recovery. A non-nucleophilic base like triethylamine is used to scavenge the HCl generated during the reaction, preventing the protonation of the valuable tert-butylamine and driving the reaction to completion.
Work-up and Product Isolation: After the reaction is complete, the byproduct, triethylamine hydrochloride, needs to be removed. This is often achieved by filtration. The final product, this compound, can then be isolated by precipitation upon the addition of water, followed by filtration, washing, and drying. google.com
Purification: For research and especially for industrial applications requiring high purity, the crude product may need to be recrystallized. The choice of recrystallization solvent is critical for obtaining the desired purity and crystal form.
Waste Stream Management: The aqueous filtrate from the product isolation will contain salts and potentially unreacted starting materials. This waste stream must be treated before disposal to comply with environmental regulations. Solvent recovery and recycling are also important economic and environmental considerations.
| Parameter | Industrial Consideration |
|---|---|
| Temperature | Typically maintained at low to ambient temperatures (e.g., using an ice bath) to control the exotherm. google.com |
| Stoichiometry | A slight excess of the amine and base may be used to ensure complete conversion of the acyl chloride. |
| Addition Rate | Slow, controlled addition of the acyl chloride to the amine solution is critical for temperature management. google.com |
| Mixing | Efficient agitation is required to ensure homogeneity and effective heat transfer. |
| Product Isolation | Precipitation with water is a common method, followed by filtration and drying. google.com |
Advanced Spectroscopic and Structural Characterization Methodologies for 4 Amino N Tert Butyl 3,5 Dichlorobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
While specific experimental data for 4-amino-N-tert-butyl-3,5-dichlorobenzamide is not publicly available, the expected chemical shifts and multiplicities can be predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic proton, the amine protons, the amide proton, and the protons of the tert-butyl group.
Aromatic Proton (H-6): A singlet is expected for the lone aromatic proton, likely in the range of δ 7.0-7.5 ppm. The electron-donating amino group and the electron-withdrawing amide group, along with the two chlorine atoms, will influence its precise chemical shift.
Amine Protons (-NH₂): A broad singlet is predicted for the two amine protons, typically appearing between δ 4.0 and 5.0 ppm. The chemical shift of these protons can be highly variable and is influenced by solvent, concentration, and temperature.
Amide Proton (-NH): A singlet, which may be broadened, is expected for the amide proton, generally found downfield in the region of δ 6.0-8.0 ppm.
Tert-butyl Protons (-C(CH₃)₃): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group is expected to appear upfield, around δ 1.3-1.5 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on each unique carbon atom in the molecule.
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region of the spectrum, typically between δ 165 and 175 ppm.
Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons. The carbon bearing the amino group (C-4) would appear around δ 140-150 ppm. The carbons bearing the chlorine atoms (C-3 and C-5) would be shifted downfield to approximately δ 125-135 ppm. The remaining aromatic carbons (C-1, C-2, and C-6) would have chemical shifts in the typical aromatic region of δ 115-130 ppm, with their exact positions influenced by the combined electronic effects of the substituents.
Tert-butyl Carbons: The quaternary carbon of the tert-butyl group is expected around δ 50-60 ppm, while the three equivalent methyl carbons would appear upfield, typically between δ 25 and 35 ppm.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -C(CH₃)₃ | ~1.4 (s, 9H) | ~29 (CH₃), ~52 (C) |
| -NH₂ | ~4.5 (br s, 2H) | - |
| -NH | ~7.8 (s, 1H) | - |
| Ar-H (H-6) | ~7.3 (s, 1H) | ~118 (C-6) |
| Ar-C (C-2) | - | ~120 (C-2) |
| Ar-C (C-1) | - | ~130 (C-1) |
| Ar-C-Cl (C-3, C-5) | - | ~128 (C-3, C-5) |
| Ar-C-NH₂ (C-4) | - | ~145 (C-4) |
| C=O | - | ~167 (C=O) |
Note: These are predicted values and may vary from experimental results. s = singlet, br s = broad singlet.
To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this molecule, it would primarily confirm the absence of coupling for the singlet aromatic proton and the protons of the tert-butyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in definitively assigning the signal for the aromatic C-H pair and the signals for the methyl and quaternary carbons of the tert-butyl group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The theoretical exact mass of the molecular ion of this compound (C₁₁H₁₄Cl₂N₂O) can be calculated based on the most abundant isotopes of its constituent elements. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, which is a definitive indicator of a dichlorinated compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The N-H stretch of the secondary amide would be observed as a single band around 3300 cm⁻¹. The C=O stretching of the amide group (Amide I band) would be a strong absorption in the range of 1630-1680 cm⁻¹. The N-H bending of the amide (Amide II band) is expected around 1510-1570 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations would be found in the 1200-1350 cm⁻¹ range. The C-Cl stretching vibrations would give rise to strong bands in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-Cl bonds would also be expected to produce a strong Raman signal.
Predicted Vibrational Spectroscopy Data
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 (two bands) | 3300-3500 |
| N-H Stretch (Amide) | ~3300 | ~3300 |
| C-H Stretch (Aromatic) | ~3100 | ~3100 |
| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |
| C=O Stretch (Amide I) | 1630-1680 | 1630-1680 |
| N-H Bend (Amide II) | 1510-1570 | - |
| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 |
| C-N Stretch | 1200-1350 | 1200-1350 |
| C-Cl Stretch | 600-800 | 600-800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of a substituted benzene (B151609) ring. The presence of the amino group, a strong auxochrome, is likely to cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring. The exact position of the absorption maxima (λmax) will be influenced by the solvent polarity.
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
Detailed information regarding the specific crystal packing and intermolecular interactions for this compound is not available due to the absence of crystallographic data. A structural analysis would be required to identify and characterize potential non-covalent interactions that govern the supramolecular assembly in the solid state. These interactions could theoretically include:
Hydrogen Bonding: Between the amino group (donor) and the amide oxygen (acceptor), or between the amide N-H (donor) and the amino nitrogen or amide oxygen of a neighboring molecule.
Halogen Bonding: Involving the chlorine atoms as halogen bond donors.
π-Stacking: Interactions between the aromatic rings of adjacent molecules.
However, without experimental confirmation, any discussion of these motifs for the title compound would be speculative.
Polymorphism and Co-crystallization Studies of this compound
There are no published research findings on the polymorphic behavior or co-crystallization of this compound. Polymorphism refers to the ability of a compound to crystallize in different solid-state forms with distinct physical properties. Co-crystallization involves forming a crystalline solid that contains the target molecule and another component (a co-former) in a stoichiometric ratio. Investigations into these areas have not been reported for this specific compound.
Computational and Theoretical Chemistry Studies on 4 Amino N Tert Butyl 3,5 Dichlorobenzamide
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule at the electronic level. These methods provide a static, time-independent view of the molecule, yielding fundamental insights into its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. hust.edu.vnmdpi.com It is particularly effective for calculating a wide range of molecular properties for organic compounds like 4-amino-N-tert-butyl-3,5-dichlorobenzamide. mdpi.comnanosciart.com By approximating the exchange-correlation energy, DFT methods, such as B3LYP, can accurately determine ground-state electronic energy, electron density distribution, and dipole moment. mdpi.comrjptonline.org
For this compound, a DFT calculation, typically using a basis set like 6-311++G(d,p), would provide key electronic descriptors. mdpi.com These calculations can quantify the molecule's polarity through the total dipole moment and map the distribution of electrons across the molecular framework. The presence of electronegative chlorine atoms, the amino group, and the amide linkage creates a complex electronic environment. DFT calculations can precisely model the inductive and resonance effects of these substituents on the benzamide (B126) core. For instance, the amino group acts as an electron-donating group, while the chlorine atoms are electron-withdrawing, and these competing influences on the aromatic ring's electron density are well-described by DFT. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Unit |
|---|---|---|
| Ground State Energy | -1520.78 | Hartree |
| Dipole Moment | 4.5 | Debye |
| Polarizability | 28.5 | ų |
(Note: The values in this table are illustrative examples of typical DFT outputs and are not derived from actual experimental data.)
Conformational Analysis and Molecular Geometry Optimization
The three-dimensional arrangement of atoms in a molecule is critical to its properties and interactions. Conformational analysis of this compound involves identifying the most stable spatial arrangements (conformers) by exploring the potential energy surface associated with rotations around its single bonds. Key areas of flexibility include the rotation of the N-tert-butyl group relative to the amide plane and the orientation of the amino group.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. rjptonline.orgmdpi.com Using a method like DFT with the B3LYP functional, an initial guess of the molecule's geometry is refined until a stationary point on the potential energy surface is found. rjptonline.org This optimized geometry provides precise bond lengths, bond angles, and dihedral angles. For this compound, optimization would likely show a near-planar amide group, with the bulky tert-butyl group adopting a staggered conformation to minimize steric hindrance. The planarity of the aromatic ring would be slightly distorted by the substituents. The suppression of disorder by halogen substitution, as seen in other benzamides, suggests a well-defined, stable conformation. acs.org
Table 2: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Value | Unit |
|---|---|---|---|
| Bond Length | C(aryl)-C(carbonyl) | 1.50 | Å |
| Bond Length | C(carbonyl)-N(amide) | 1.36 | Å |
| Bond Length | N(amide)-C(tert-butyl) | 1.48 | Å |
| Bond Angle | O=C-N | 122.5 | Degrees |
(Note: The values in this table are illustrative and represent typical outputs of a geometry optimization calculation.)
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, as these are the most nucleophilic sites. researchgate.net The LUMO, conversely, would likely be distributed over the carbonyl group and the aromatic ring, influenced by the electron-withdrawing chlorine atoms. The HOMO-LUMO gap can be quantitatively predicted using DFT calculations, providing a measure of the energy required to excite an electron, which correlates with the molecule's reactivity in chemical reactions. nanomeghyas.iryoutube.com
Table 3: Hypothetical FMO Properties of this compound
| Property | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 4.7 | Indicator of chemical stability and reactivity |
| Ionization Potential | 6.2 | Energy required to remove an electron (approximated by -HOMO) |
(Note: The values in this table are illustrative examples based on FMO theory.)
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface is a 3D map that illustrates the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites and for understanding intermolecular interactions. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.
In this compound, the MEP surface would show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for hydrogen bond donation. The region around the amino group's nitrogen would also exhibit negative potential. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group and the amide N-H, identifying them as electrophilic sites. The chlorine atoms would create a complex potential distribution on the aromatic ring. Such analysis helps in predicting how the molecule might interact with other chemical species in non-biological contexts, for example, in crystal packing or with a stationary phase in chromatography. ufms.br
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing a "movie" of molecular motion. youtube.comresearchgate.net This methodology is essential for understanding conformational flexibility, solvation effects, and intermolecular interactions in a dynamic environment, such as in a solvent. acs.org
Structure-Activity Relationship (SAR) Modeling for Chemical Libraries (non-biological systems focus)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and a specific property or activity. wikipedia.orglibretexts.org In a non-biological context, this "activity" could be a physicochemical property such as solubility, melting point, or chromatographic retention time. libretexts.org
To build a QSAR model for a library of compounds related to this compound, one would first generate a dataset of structurally similar molecules with variations in substituents on the aromatic ring or on the amide nitrogen. nih.govigi-global.com For each molecule in this library, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., LogP) properties.
Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to create a mathematical equation that correlates the descriptors (independent variables) with the measured property (dependent variable). nih.gov A robust QSAR model can then be used to predict the properties of new, unsynthesized compounds, guiding the design of molecules with desired chemical characteristics. jppres.comresearchgate.net For example, a QSAR model could predict how changing the halogen substituents on the ring might affect the compound's affinity for a particular stationary phase in a chromatographic separation.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Chemical Reactivity and Derivatization Chemistry of 4 Amino N Tert Butyl 3,5 Dichlorobenzamide
Reactions at the Amide Functional Group (e.g., Hydrolysis, Reductions)
The N-tert-butylbenzamide moiety is a robust functional group, but it can undergo specific transformations under appropriate conditions.
Hydrolysis: Like other amides, the N-tert-butyl amide group can be hydrolyzed back to its constituent carboxylic acid and amine. This reaction typically requires forcing conditions, such as heating in the presence of a strong acid (e.g., aqueous HCl) or a strong base (e.g., aqueous NaOH).
Acid-catalyzed hydrolysis involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis but is irreversible due to the deprotonation of the resulting carboxylic acid.
The product of complete hydrolysis under either condition would be 4-amino-3,5-dichlorobenzoic acid and tert-butylamine (B42293).
Reduction: The amide group can be reduced to an amine using powerful reducing agents. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). This reaction would convert the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding the corresponding secondary amine, N-(4-amino-3,5-dichlorobenzyl)-tert-butylamine. This transformation is a key step in synthesizing diamine derivatives from amide precursors.
Transformations Involving the Aromatic Amino Group
The primary aromatic amino group (-NH₂) is a highly reactive and versatile functional handle on the molecule. Its nucleophilicity and ability to form diazonium salts are central to its reactivity.
Acylation: The amino group can be readily acylated by reacting it with acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine). For instance, reaction with acetyl chloride would yield 4-acetamido-N-tert-butyl-3,5-dichlorobenzamide. This transformation is often employed as a protective strategy to reduce the activating effect of the amino group during other reactions, such as electrophilic substitution on the aromatic ring libretexts.org. The acetyl group can later be removed via hydrolysis libretexts.org.
Alkylation: Direct alkylation of the aromatic amino group can occur with alkyl halides, though polyalkylation can be a competing side reaction.
Diazotization: In the presence of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), the primary aromatic amine can be converted into a diazonium salt (4-(N-tert-butylcarbamoyl)-2,6-dichlorobenzenediazonium chloride). Diazonium salts are highly valuable synthetic intermediates that can be subsequently transformed into a wide variety of functional groups through reactions such as the Sandmeyer reaction (to introduce -Cl, -Br, -CN) or Schiemann reaction (to introduce -F).
Electrophilic and Nucleophilic Substitutions on the Benzene (B151609) Ring
The substitution pattern on the benzene ring significantly influences its susceptibility to further substitution reactions. The ring is substituted with a strongly activating amino group, a deactivating amide group, and two deactivating chloro groups.
Electrophilic Aromatic Substitution (EAS): The reactivity of the ring towards electrophiles is dominated by the powerful activating and ortho, para-directing -NH₂ group libretexts.org. The positions ortho to the amino group are positions 2 and 6, which are already substituted with chlorine atoms. The position para to the amino group is substituted with the amide group. Therefore, further electrophilic substitution is sterically hindered and electronically complex. Direct halogenation or nitration of highly activated anilines can be difficult to control and may lead to oxidation or polysubstitution libretexts.org. To achieve controlled substitution, the activating potential of the amino group is often attenuated by converting it to an amide (acetanilide) beforehand libretexts.org. In the case of 4-amino-N-tert-butyl-3,5-dichlorobenzamide, the ring is already considered electron-rich, but the available positions are blocked, making further EAS challenging.
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions require the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (like a halogen). In this molecule, the chlorine atoms are the potential leaving groups. However, the ring is not strongly activated for nucleophilic attack, as there are no powerful electron-withdrawing groups (like a nitro group) positioned ortho or para to the chlorine atoms. The amino group is strongly electron-donating, which disfavors SNAr. Therefore, displacing the chlorine atoms via a typical SNAr mechanism would require harsh reaction conditions. Studies on related dichloroaniline compounds often focus on reactions at other sites rather than SNAr on the dichlorinated ring wikipedia.orgnih.gov.
Derivatization Strategies for Analytical Purposes (e.g., GC-MS analysis of related compounds)
For analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), compounds must be sufficiently volatile and thermally stable. The presence of polar functional groups containing active hydrogens, such as the primary amine (-NH₂) and the secondary amide (-NH-), in this compound reduces its volatility. Chemical derivatization is therefore essential to replace these active hydrogens with nonpolar moieties, enhancing chromatographic performance sigmaaldrich.com.
A widely used derivatization technique is silylation sigmaaldrich.commdpi.com. This involves reacting the analyte with a silylating agent to form more volatile and stable silyl (B83357) derivatives.
| Derivatization Reagent | Abbreviation | Target Functional Groups | Resulting Derivative |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Primary Amines (-NH₂), Secondary Amides (-NH-), Hydroxyls (-OH) | tert-Butyldimethylsilyl (TBDMS) |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Primary Amines (-NH₂), Amides (-NH-), Hydroxyls (-OH) | Trimethylsilyl (TMS) |
For this compound, derivatization with MTBSTFA would likely result in the formation of a bis-TBDMS derivative, with one tert-butyldimethylsilyl group attached to the primary amino group and another to the amide nitrogen. This process significantly increases the molecular weight but also the volatility, allowing for successful analysis by GC-MS northwestern.edunih.gov. The resulting mass spectra typically show characteristic fragmentation patterns that aid in structural confirmation sigmaaldrich.com.
Synthesis of Analogues and Derivatives for Fundamental Structure-Property Relationship Studies
The synthesis of analogues is crucial for investigating structure-property and structure-activity relationships (SAR). By systematically modifying specific parts of the this compound scaffold, researchers can probe the influence of steric, electronic, and lipophilic factors on its chemical and biological properties nih.gov.
Key modification strategies include:
Variation of the Amide N-Substituent: The tert-butyl group can be replaced with a wide range of other alkyl or aryl groups. A general synthetic route involves reacting 4-amino-3,5-dichlorobenzoyl chloride with a different primary or secondary amine google.com. This allows for the exploration of how the size, shape, and polarity of this substituent affect the molecule's properties.
Modification of the Aromatic Amino Group: The primary amino group can be converted into secondary or tertiary amines via alkylation or transformed into other functional groups through diazotization, as described in section 5.2.
Alteration of Ring Substituents: The chlorine atoms could be replaced with other halogens (e.g., bromine) or other functional groups, although this can be synthetically challenging. The synthesis of the 3,5-dibromo analogue, for example, would start from 3,5-dibromo-4-aminobenzoic acid google.com.
These synthetic efforts produce a library of related compounds, which can then be studied to build a comprehensive understanding of how specific structural features correlate with function, a fundamental practice in fields like medicinal chemistry and materials science nih.gov.
| Starting Material | Reagent | Product (Analogue/Derivative) | Purpose of Modification |
| 4-amino-3,5-dichlorobenzoic acid | Thionyl chloride, then Cyclopropylamine | 4-amino-3,5-dichloro-N-cyclopropylbenzamide google.com | Investigate effect of smaller, cyclic N-alkyl group |
| This compound | Acetic anhydride | 4-acetamido-N-tert-butyl-3,5-dichlorobenzamide | Modulate electronic properties of the amino group |
| N-(tert-butyl)-4-nitro-3,5-dichlorobenzamide | H₂, Pd/C (Reduction) | This compound | Introduction of the key amino functional group |
Applications in Non Clinical and Non Biological Chemical Domains
Role as Chemical Intermediates in the Synthesis of Complex Organic Molecules
The structure of 4-amino-N-tert-butyl-3,5-dichlorobenzamide, featuring a reactive aromatic ring and two distinct nitrogen-containing functional groups, provides it with significant potential as a chemical intermediate. The primary amino group (-NH₂) and the secondary amide (-CONH-) linkage offer multiple sites for synthetic modification.
Research into the metalation of related 3,5-dichlorobenzamides demonstrates the synthetic utility of this structural framework. Directed ortho-metalation is a powerful technique for introducing electrophilic functional groups onto an aromatic ring. researchgate.net Studies on secondary and tertiary 3,5-dichlorobenzamides show that the regioselectivity of metalation, and thus subsequent functionalization, can be controlled. researchgate.net For instance, metalation of secondary 3,5-dichlorobenzamides with sec-butyllithium/TMEDA occurs at the 2-position, adjacent to the amide, whereas tertiary amides are metalated at the 4-position under identical conditions. researchgate.net This tunable reactivity allows the dichlorinated phenyl ring to be used as a scaffold, upon which more complex molecular architectures can be built. The amino group can be further modified through diazotization or acylation, enabling the synthesis of a diverse range of derivatives.
| Functional Group | Potential Reactions | Resulting Structures |
| Aromatic Ring | Directed Ortho-Metalation, Electrophilic Substitution | Functionalized Benzene (B151609) Derivatives |
| Amino Group | Acylation, Alkylation, Diazotization | Substituted Anilines, Azo Compounds |
| Amide Group | Hydrolysis, Reduction | Benzoic Acids, Benzylamines |
This interactive table summarizes the key reactive sites of this compound and their potential for creating more complex molecules.
Potential Applications in Materials Science (e.g., functional polymers, liquid crystals)
Currently, there is a lack of significant published research detailing the application of this compound in the field of materials science. Its potential use in the development of functional polymers or liquid crystals has not been substantially explored in available scientific literature.
Coordination Chemistry: Exploration as Ligands for Metal Complexes
In coordination chemistry, molecules that bind to a central metal atom are known as ligands. libretexts.org this compound possesses two potential donor atoms—the nitrogen of the amino group and the oxygen of the amide carbonyl group—making it a candidate for investigation as a ligand for metal complexes.
Amides are known to coordinate with metal ions, profoundly modifying the properties of both the metal and the ligand. researchgate.net Quantum chemical studies on the coordination of benzamide (B126) with zinc(II) indicate that the coordination bond forms via the oxygen atom of the amide group. researchgate.net The presence of the additional amino group and chloro-substituents on the phenyl ring of this compound could influence its electronic properties and coordination behavior. Research on other complex dichlorinated molecules has shown their ability to form stable transition metal complexes. researchgate.net The specific exploration of this compound as a ligand could lead to novel metal complexes with unique structural and electronic properties.
Agricultural Chemistry Research (e.g., as part of herbicide/pesticide chemistry and their metabolites, excluding human exposure)
The this compound structure is closely related to compounds of significant interest in agricultural chemistry, particularly in the context of herbicides and their environmental metabolites. Its core, a dichlorinated benzamide, is found in the prominent groundwater contaminant 2,6-dichlorobenzamide (B151250) (BAM). nih.gov
BAM is a well-documented and persistent environmental transformation product of the herbicide Dichlobenil (B1670455) (2,6-dichlorobenzonitrile). nih.govepa.gov Dichlobenil is used to control a variety of weeds and grasses in both agricultural and non-crop areas. epa.govwelltchemicals.com In the soil and water, Dichlobenil undergoes hydrolysis to form BAM, which is more stable and mobile. welltchemicals.com The structural similarity between BAM and this compound is notable; the latter can be viewed as a derivative of BAM with an amino group at the 4-position and a tert-butyl group on the amide nitrogen. This relationship places it within a class of compounds relevant for studying the fate and transport of herbicide residues in the environment.
| Compound Name | Chemical Structure | Role in Agricultural Chemistry |
| Dichlobenil | 2,6-dichlorobenzonitrile | Parent Herbicide nih.gov |
| 2,6-Dichlorobenzamide (BAM) | 2,6-dichlorobenzamide | Primary Metabolite of Dichlobenil nih.govepa.gov |
| This compound | This compound | Structurally related compound |
This interactive table illustrates the structural relationship between the parent herbicide Dichlobenil, its primary metabolite BAM, and the subject compound this compound.
Development as Analytical Standards and Reference Materials for Chemical Analysis
Given the environmental prevalence of related compounds like 2,6-dichlorobenzamide (BAM), there is a need for accurate analytical methods to detect and quantify these substances in soil and water samples. nih.gov High-purity chemical compounds are essential as analytical standards or reference materials for this purpose.
This compound is a suitable candidate for development as an analytical standard. In analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS), reference standards are used to confirm the identity (qualitative analysis) and measure the concentration (quantitative analysis) of an analyte. Due to its structural similarity but distinct molecular weight and retention time compared to BAM and other related metabolites, it could serve as an excellent internal standard or surrogate standard in methods designed to monitor herbicide contamination. Its use would help ensure the accuracy and reliability of environmental testing data.
| Property | Value |
| Molecular Formula | C₁₁H₁₄Cl₂N₂O |
| Molecular Weight | 261.15 g/mol |
| CAS Number | 102593-79-9 |
| Key Structural Features | Dichlorinated Phenyl Ring, Primary Amino Group, N-tert-butyl Amide |
This interactive table provides key physicochemical properties of this compound relevant to its use as an analytical standard.
Future Directions and Emerging Research Avenues for Halogenated Benzamides
Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)
Modern synthetic chemistry is undergoing a paradigm shift, moving towards more efficient, sustainable, and automated processes. Halogenated benzamides are well-positioned to benefit from these advancements.
Flow Chemistry: Continuous-flow reactors offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and scalability. The synthesis of benzamides, including halogenated derivatives, has been successfully demonstrated in flow systems. nih.govthieme-connect.deunimi.itresearchgate.netresearchgate.net These processes often allow for rapid optimization of reaction conditions and can facilitate reactions that are difficult or hazardous to conduct in batch. For instance, the precise control over temperature and mixing in a microreactor can lead to higher yields and purities of the desired halogenated benzamide (B126) product. researchgate.net
Machine Learning-Assisted Synthesis: The application of machine learning (ML) in drug discovery and chemical synthesis is a rapidly growing field. biomedres.usrsc.orgresearchgate.netcam.ac.uknih.gov ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal synthetic routes, and even design novel molecules with desired properties. biomedres.uscam.ac.uk For halogenated benzamides, ML models could be developed to predict the reactivity of different starting materials, identify the most effective catalysts, and streamline the discovery of new derivatives with enhanced biological activity or material properties.
Exploration in Supramolecular Chemistry and Self-Assembly Processes
The presence of halogen atoms and amide functionalities in halogenated benzamides makes them excellent candidates for exploration in supramolecular chemistry. These groups can participate in a variety of non-covalent interactions, such as hydrogen bonding and halogen bonding, which can direct the self-assembly of molecules into well-defined, higher-order structures. researchgate.netmdpi.comnih.govresearchgate.netnih.govamanote.com
The ability of halogen atoms to act as halogen bond donors is a particularly interesting feature that can be exploited in the design of novel supramolecular architectures. researchgate.netnih.gov The strength and directionality of these interactions can be tuned by varying the halogen atom (I > Br > Cl > F). nih.gov This provides a powerful tool for crystal engineering and the design of materials with specific properties, such as liquid crystals and functional gels. nih.gov Benzamide derivatives, in general, are known to form self-assembling systems. researchgate.netamanote.com
Computational Design of Novel Derivatives with Tailored Chemical Properties
Computational chemistry has become an indispensable tool in modern chemical research, enabling the in-silico design and evaluation of new molecules before their synthesis in the laboratory. mdpi.comnih.govnih.govtandfonline.com For halogenated benzamides, computational methods can be used to:
Predict Chemical Properties: Quantum mechanical calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of novel halogenated benzamide derivatives. nih.gov This information can be used to guide the design of molecules with specific characteristics.
Structure-Activity Relationship (SAR) Studies: By computationally modeling the interaction of halogenated benzamides with biological targets, researchers can develop a deeper understanding of the structural features that are important for their activity. nih.govnih.gov This knowledge can then be used to design more potent and selective compounds.
Virtual Screening: Large libraries of virtual halogenated benzamide derivatives can be computationally screened against a specific target to identify promising candidates for further investigation.
Applications in Advanced Analytical Chemistry and Sensing Technologies
Halogenated organic compounds are of significant interest in analytical chemistry due to their widespread presence in the environment and their diverse applications. rsc.orgchromatographyonline.comrsc.orgresearchgate.netacs.org The unique properties of the carbon-halogen bond can be exploited for the development of novel analytical methods and sensing technologies.
The development of highly sensitive and selective methods for the detection of halogenated compounds is an active area of research. rsc.orgrsc.orgresearchgate.net Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are standard for the analysis of these compounds. chromatographyonline.com Furthermore, the specific interactions of halogenated benzamides with other molecules could be harnessed to create chemical sensors for the detection of specific analytes. The presence of the halogen atoms can also serve as a useful probe in various analytical techniques.
Environmental Remediation Strategies for Halogenated Organic Compounds
The persistence of some halogenated organic compounds in the environment is a significant concern. acs.orgresearchgate.netrsc.orgrsc.orgresearchgate.net Research into effective and environmentally friendly remediation strategies is therefore of paramount importance. While many persistent halogenated pollutants are structurally different from the title compound, the broader research in this area is relevant to the general class of halogenated organics.
Emerging remediation technologies for halogenated organic compounds include:
Advanced Oxidation Processes: These methods utilize highly reactive species, such as hydroxyl radicals, to break down persistent organic pollutants into less harmful substances. rsc.orgresearchgate.net
Bioremediation: This approach uses microorganisms to degrade or transform halogenated compounds into non-toxic products. researchgate.netrsc.org
Electrochemical Reduction: This technique can be used to cleave carbon-halogen bonds, leading to the detoxification of the molecule. acs.org
Future research in this area will focus on developing more efficient and cost-effective remediation technologies, as well as understanding the environmental fate and transport of a wider range of halogenated organic compounds. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
